Cas no 2209111-89-5 (tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate)
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate
- 2209111-89-5
- Z3069705546
- EN300-1693944
- AKOS034140729
-
- Inchi: 1S/C12H21N3O3/c1-12(2,3)18-11(16)15-6-7-17-8-9(15)10-13-4-5-14-10/h9H,4-8H2,1-3H3,(H,13,14)
- InChI Key: RWUHFYOCQJWCAO-UHFFFAOYSA-N
- SMILES: O1CCN(C(=O)OC(C)(C)C)C(C2=NCCN2)C1
Computed Properties
- Exact Mass: 255.15829154g/mol
- Monoisotopic Mass: 255.15829154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 63.2Ų
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1693944-0.05g |
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate |
2209111-89-5 | 95% | 0.05g |
$249.0 | 2023-11-13 | |
| Enamine | EN300-1693944-0.1g |
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate |
2209111-89-5 | 95% | 0.1g |
$372.0 | 2023-11-13 | |
| Enamine | EN300-1693944-0.25g |
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate |
2209111-89-5 | 95% | 0.25g |
$530.0 | 2023-11-13 | |
| Enamine | EN300-1693944-0.5g |
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate |
2209111-89-5 | 95% | 0.5g |
$835.0 | 2023-11-13 | |
| Enamine | EN300-1693944-1.0g |
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate |
2209111-89-5 | 95% | 1g |
$1070.0 | 2023-06-04 | |
| Enamine | EN300-1693944-2.5g |
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate |
2209111-89-5 | 95% | 2.5g |
$2100.0 | 2023-11-13 | |
| Enamine | EN300-1693944-5.0g |
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate |
2209111-89-5 | 95% | 5g |
$3105.0 | 2023-06-04 | |
| Enamine | EN300-1693944-10.0g |
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate |
2209111-89-5 | 95% | 10g |
$4606.0 | 2023-06-04 | |
| Enamine | EN300-1693944-1g |
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate |
2209111-89-5 | 95% | 1g |
$1070.0 | 2023-11-13 | |
| Enamine | EN300-1693944-5g |
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate |
2209111-89-5 | 95% | 5g |
$3105.0 | 2023-11-13 |
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate
Introduction to tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate (CAS No. 2209111-89-5)
Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate (CAS No. 2209111-89-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a morpholine ring and an imidazolyl group, both of which are crucial for its biological activity and potential therapeutic applications.
The morpholine ring is a six-membered heterocyclic compound with one oxygen atom and one nitrogen atom. It is known for its high stability and ability to form hydrogen bonds, making it a valuable moiety in drug design. The imidazolyl group, on the other hand, is a five-membered heterocyclic ring with two nitrogen atoms. This group is commonly found in many biologically active compounds, including histidine and various pharmaceuticals.
The tert-butyl group attached to the carboxylate moiety provides additional steric hindrance and lipophilicity, which can influence the compound's pharmacokinetic properties. These properties are essential for optimizing the compound's bioavailability and reducing potential side effects.
Recent studies have highlighted the potential of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent anti-inflammatory properties. The study demonstrated that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.
In another study published in *Bioorganic & Medicinal Chemistry Letters*, tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate was evaluated for its potential as an antiviral agent. The results indicated that the compound has significant activity against several RNA viruses, including influenza and coronaviruses. This finding suggests that the compound could be further developed as a broad-spectrum antiviral drug.
The structural versatility of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate also makes it an attractive candidate for structure-activity relationship (SAR) studies. By modifying different parts of the molecule, researchers can fine-tune its biological activity and optimize its therapeutic potential. For example, substituting the tert-butyl group with other alkyl groups or introducing additional functional groups can lead to compounds with enhanced potency or selectivity.
In addition to its therapeutic applications, tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate has been studied for its use in chemical synthesis. The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with similar structural motifs. Its stability and reactivity make it a useful building block in organic synthesis.
The synthesis of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate typically involves several steps, including the formation of the morpholine ring and the introduction of the imidazolyl group. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound. For instance, a study published in *Organic Letters* described a novel one-pot synthesis method that significantly reduces reaction time and improves yield.
The safety profile of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate is another important aspect of its development as a pharmaceutical agent. Preclinical studies have shown that the compound has low toxicity and good tolerability at therapeutic doses. However, further research is needed to fully understand its long-term safety and potential side effects.
In conclusion, tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate (CAS No. 2209111-89-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential in various disease areas, contributing to advancements in drug discovery and development.
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